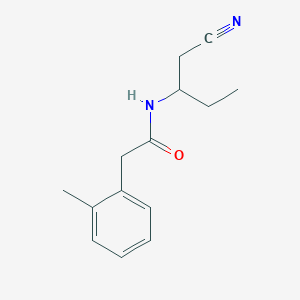![molecular formula C12H14N2O6S B7555858 2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAOBS and is synthesized using a specific method. MPAOBS has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
MPAOBS exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. MPAOBS also activates certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
MPAOBS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. MPAOBS has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAOBS has several advantages for lab experiments. It is stable and can be easily synthesized in high yields. MPAOBS is also relatively non-toxic, making it suitable for use in various cell and animal models. However, one limitation of MPAOBS is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on MPAOBS. One potential direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its anti-cancer effects by studying its mechanism of action and identifying potential targets for therapy. Additionally, future research can focus on developing more efficient synthesis methods for MPAOBS to increase its availability for research and potential therapeutic use.
In conclusion, MPAOBS is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method has been extensively studied and optimized, and its mechanism of action and biochemical and physiological effects have been extensively researched. Future research can focus on optimizing its therapeutic effects and developing more efficient synthesis methods.
Métodos De Síntesis
MPAOBS is synthesized using a specific method that involves the reaction of 3-methyl-2-oxo-1,3-benzoxazol-6-amine with methyl chloroformate, followed by the reaction of the resulting product with 2-amino-3-methylbutanoic acid. This synthesis method has been extensively studied and optimized to ensure high yields of MPAOBS.
Aplicaciones Científicas De Investigación
MPAOBS has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. MPAOBS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-7(11(15)16)14(3)21(18,19)8-4-5-9-10(6-8)20-12(17)13(9)2/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXLTKMEYDBLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

